N-Isopropylpiperidine-4-amine dihydrochloride
Overview
Description
N-Isopropylpiperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry. It is known for its unique structure, which includes a piperidine ring substituted with an isopropyl group and an amine group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of N-Isopropylpiperidine-4-amine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperidine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperidine derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-Isopropylpiperidine-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Isopropylpiperidine-4-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Isopropylpiperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Isopropylpiperidine-4-amine dihydrochloride can be compared with other similar compounds, such as:
Piperidine: A simple six-membered ring containing two nitrogen atoms, used in various pharmaceuticals and organic synthesis.
N-Methylpiperidine: A piperidine derivative with a methyl group, used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
N-propan-2-ylpiperidin-4-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-3-5-9-6-4-8;;/h7-10H,3-6H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYAWNVFKNKHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCNCC1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.